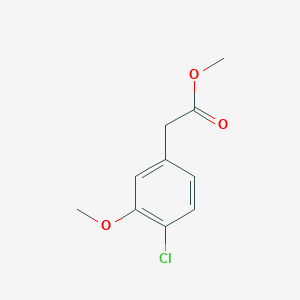

Methyl(4-chloro-3-methoxyphenyl)acetate

Description

Methyl(4-chloro-3-methoxyphenyl)acetate is an aromatic ester characterized by a phenyl ring substituted with a chlorine atom at the 4-position, a methoxy group at the 3-position, and an ester-functionalized methyl group.

Properties

Molecular Formula |

C10H11ClO3 |

|---|---|

Molecular Weight |

214.64 g/mol |

IUPAC Name |

methyl 2-(4-chloro-3-methoxyphenyl)acetate |

InChI |

InChI=1S/C10H11ClO3/c1-13-9-5-7(3-4-8(9)11)6-10(12)14-2/h3-5H,6H2,1-2H3 |

InChI Key |

NZUJOIJWQSFCCM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)CC(=O)OC)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Methyl(4-chloro-3-methoxyphenyl)acetate with structurally related compounds, focusing on substituents, functional groups, physical properties, and reactivity.

Substituent Effects and Functional Groups

- Methyl 4-chlorophenylacetate (CAS 52449-43-1): Differs by lacking the 3-methoxy group.

Acetic acid 4-chloro-3-methylphenyl ester (CAS 54963-43-8) :

Replaces the 3-methoxy group with a methyl group. The methyl group is less polar than methoxy, leading to lower solubility in polar solvents. Molecular formula: C₉H₉ClO₂ (molar mass 184.62 g/mol) .Methyl 2-(4-chloro-3-methylphenyl)-2-oxoacetate (CAS 900937-56-6) :

Features a ketone group (2-oxo) in addition to the ester. The ketone enhances hydrogen-bonding capacity, increasing melting point and solubility in protic solvents. Molecular formula: C₁₀H₉ClO₃ (molar mass 212.63 g/mol) .N-(4-Chloro-3-Methoxyphenyl)acetamide (CAS 98446-55-0) :

Replaces the ester with an amide. The amide group introduces hydrogen-bonding capability, improving thermal stability but reducing hydrolysis susceptibility compared to esters .

Physical Properties

*Calculated based on analogous structures.

Chemical Reactivity

- Ester Hydrolysis : The target compound’s ester group is susceptible to hydrolysis under acidic or basic conditions, yielding 4-chloro-3-methoxyphenylacetic acid. In contrast, the amide derivative (CAS 98446-55-0) resists hydrolysis, enhancing its stability in biological systems .

- Electrophilic Substitution : The 3-methoxy group directs electrophiles to the 6-position of the ring, while the 4-chloro group deactivates the ring. Comparatively, Methyl 4-chlorophenylacetate (lacking methoxy) may exhibit faster substitution at the 2- and 6-positions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.